7-Bromothieno[3,2-c]pyridin-4(5h)-one
Description
Classification and Significance of Fused Heterocyclic Pyridinones in Contemporary Organic Chemistry
Fused heterocyclic systems, which consist of two or more rings sharing atoms, are cornerstones of modern medicinal chemistry and organic synthesis. nih.gov Pyridine-based fused rings, in particular, are classified as "privileged structures" because they are found in a vast number of pharmacologically active compounds and FDA-approved drugs. researchgate.net The fusion of a pyridinone ring with other heterocycles, such as thiophene (B33073), creates rigid, planar structures that can interact effectively with biological targets, enhancing their potential as therapeutic agents. nih.gov
Pyridinone-containing compounds exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. rsc.org This broad utility has made the pyridinone core a focal point in drug discovery. rsc.org The incorporation of this moiety into a fused system like a thienopyridinone can improve metabolic stability, permeability, potency, and binding affinity to target receptors. google.com Consequently, these scaffolds are actively studied and serve as versatile building blocks for synthesizing complex molecules with significant biological and material science applications. nih.govresearchgate.net
Structural Characteristics and Isomerism within the Thieno[3,2-c]pyridin-4(5H)-one (B1362437) Scaffold
The structure of thienopyridinone is defined by the fusion of a thiophene ring and a pyridinone ring. The specific arrangement of these rings leads to a number of possible constitutional isomers, each with unique chemical and physical properties. The nomenclature, such as [3,2-c], indicates how the thiophene ring is fused to the 'c' face of the pyridine (B92270) ring, sharing the 3 and 2 positions of the thiophene.
Other known isomers resulting from different fusion patterns include:
Thieno[2,3-b]pyridinone
Thieno[3,2-b]pyridinone
Thieno[2,3-c]pyridinone
Thieno[3,4-c]pyridinone nih.govresearchgate.net
Each of these isomeric scaffolds represents a distinct chemical entity. Furthermore, the pyridin-4(5H)-one ring itself can exhibit lactam-lactim tautomerism, a form of constitutional isomerism where a proton migrates from the nitrogen to the carbonyl oxygen, converting the amide (lactam) into a hydroxy-pyridine (lactim) form. While the lactam form typically predominates, the potential for this equilibrium is an important structural characteristic.
Rationale for In-depth Academic Research on 7-Bromothieno[3,2-c]pyridin-4(5H)-one as a Pivotal Synthetic Intermediate
The significant academic and industrial interest in this compound stems from its role as a highly valuable synthetic intermediate. The bromine atom on the pyridinone ring is a key functional group that serves as a versatile "synthetic handle" for molecular elaboration.
This bromo-substituent makes the compound an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. nih.gov These powerful reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, are fundamental tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org
The utility of this strategy has been demonstrated on closely related heterocyclic systems:
Suzuki-Miyaura reactions have been successfully applied to various bromo-thienopyridine isomers to synthesize novel aryl-substituted derivatives. researchgate.netmdpi.com
Buchwald-Hartwig amination and other C-N coupling reactions are used to couple amines and amides to halo-substituted azaindoles and thienopyridones, providing access to compounds with diverse functionalities. beilstein-journals.orgresearchgate.net
A range of palladium-catalyzed reactions on bromo-substituted scaffolds are routinely used to generate large libraries of diverse compounds for screening as potential drug candidates. nih.govresearchgate.net
By using this compound as a starting material, chemists can efficiently perform "late-stage functionalization." This approach allows for the core thienopyridinone scaffold to be synthesized first, followed by the introduction of diverse chemical groups at the bromine-bearing position. This strategy is exceptionally powerful in medicinal chemistry for exploring the structure-activity relationship (SAR) of a compound class, enabling researchers to rapidly generate and test numerous analogues to optimize for potency, selectivity, and pharmacokinetic properties. Therefore, this compound is not merely a single compound but a pivotal gateway to a vast chemical space of novel and potentially bioactive molecules.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thieno[3,2-c]pyridin-4(5H)-one |
| Thieno[2,3-b]pyridinone |
| Thieno[3,2-b]pyridinone |
| Thieno[2,3-c]pyridinone |
| Thieno[3,4-c]pyridinone |
| 4-bromo-7-azaindole |
| 2-chlorothienopyridone |
| 5-bromothieno[2,3-b]pyridine |
| thieno[3,2-d]pyrimidin-4(3H)-one |
| 3-halo-2-aminopyridine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5H-thieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGFCNNLXIUQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301671 | |
| Record name | 7-bromothieno[3,2-c]pyridin-4(5h)-one | |
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Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29079-94-5 | |
| Record name | 7-Bromothieno[3,2-c]pyridin-4(5H)-one | |
| Source | CAS Common Chemistry | |
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| Record name | NSC 145422 | |
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| Record name | 29079-94-5 | |
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| Record name | 7-bromothieno[3,2-c]pyridin-4(5h)-one | |
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| Record name | 7-bromo-4H,5H-thieno[3,2-c]pyridin-4-one | |
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Retrosynthetic Analysis and Synthetic Methodologies for 7 Bromothieno 3,2 C Pyridin 4 5h One
Strategies for the Construction of the Thieno[3,2-c]pyridinone Ring System
The formation of the fused thieno[3,2-c]pyridinone core is a critical aspect of the synthesis of the target molecule. Various strategies have been developed, broadly categorized into cyclocondensation reactions, intramolecular cyclizations, and multi-component reactions.
Cyclocondensation Reactions for Pyridinone Ring Formation
Cyclocondensation reactions offer a classical and effective approach to constructing the pyridinone ring onto a pre-existing thiophene (B33073) backbone. These methods typically involve the reaction of a functionalized thiophene with a three-carbon component to form the six-membered pyridinone ring.
One notable approach is a variation of the Gould-Jacobs reaction. This involves the condensation of a 3-aminothiophene derivative with a diethyl ethoxymethylenemalonate or a similar malonic ester derivative. The initial condensation is followed by a thermally induced cyclization to afford the 4-hydroxythieno[3,2-c]pyridine-3-carboxylate, which exists in tautomeric equilibrium with the 4-oxo form. Subsequent hydrolysis and decarboxylation can then yield the desired thieno[3,2-c]pyridin-4(5H)-one (B1362437) core. The regioselectivity of the cyclization is directed by the position of the amino group on the thiophene ring.
Similarly, principles from the Conrad-Limpach-Knorr synthesis can be adapted. Here, a 3-aminothiophene could be reacted with a β-ketoester. Depending on the reaction conditions, this can lead to the formation of either the 4-quinolone (at higher temperatures) or the 2-quinolone isomer. For the synthesis of the thieno[3,2-c]pyridin-4(5H)-one, conditions favoring the 4-oxo product are necessary.
Intramolecular Cyclization Pathways
Intramolecular cyclization strategies are powerful tools for the construction of the thieno[3,2-c]pyridinone ring system, often offering high efficiency and control over the final structure. These methods involve the formation of a key bond within a single precursor molecule that already contains the necessary atoms for both the thiophene and pyridine (B92270) rings.
One such pathway involves the intramolecular cyclization of appropriately substituted thiophene derivatives. For instance, a thiophene bearing an acrylic acid derivative and an amino group at the 3-position can undergo cyclization to form the pyridinone ring. This transformation can be promoted by dehydrating agents or by heating.
Another elegant approach is the palladium-catalyzed intramolecular C-H arylation. In this method, a 3-(N-arylcarboxamido)thiophene derivative, where the aryl group is substituted with a leaving group such as a bromine or iodine atom, can undergo an intramolecular cyclization. The palladium catalyst facilitates the formation of a new carbon-carbon bond between the thiophene ring and the N-aryl group, leading to the formation of the fused ring system.
Furthermore, intramolecular cyclizations using basic catalysis have been reported for the synthesis of the isomeric thieno[2,3-b]pyridine (B153569) system, and these principles can be extended to the thieno[3,2-c]pyridine (B143518) core. For example, the treatment of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds in the presence of a base like sodium alkoxide can lead to an intramolecular cyclization to form the thieno[2,3-b]pyridine skeleton. A similar strategy, starting with an appropriately substituted thiophene, could be envisioned for the synthesis of the target thieno[3,2-c]pyridinone.
Multi-Component Reactions and Fragment Coupling Methodologies
Multi-component reactions (MCRs) provide a highly efficient and atom-economical route to complex molecules in a single synthetic operation. For the synthesis of the thieno[3,2-c]pyridinone scaffold, MCRs that bring together three or more starting materials to form the fused ring system are particularly attractive.
A reported one-pot synthesis of substituted thieno[3,2-c]pyridin-4(5H)-ones involves a domino reaction initiated by Lawesson's reagent. scielo.br This reaction utilizes aminopropenoyl cyclopropanes as substrates, which undergo a cascade of reactions including regioselective thionation, ring-enlargement, and an intramolecular aza-cyclization to furnish the desired heterocyclic core. scielo.br
Fragment coupling methodologies, which involve the sequential or convergent assembly of pre-functionalized fragments, also play a crucial role. For instance, a substituted thiophene fragment can be coupled with a pyridine or a precursor to the pyridinone ring through cross-coupling reactions, followed by a final cyclization step to complete the bicyclic system.
Regioselective Introduction of the Bromo Functionality at the 7-Position
The introduction of a bromine atom specifically at the 7-position of the thieno[3,2-c]pyridin-4(5H)-one core is a critical step that requires careful consideration of the electronic properties of the heterocyclic system and the choice of brominating agent and reaction conditions.
Direct Bromination Approaches and Positional Selectivity
Direct electrophilic bromination of the pre-formed thieno[3,2-c]pyridin-4(5H)-one ring system is a potential route to the target molecule. The thiophene ring is generally more susceptible to electrophilic attack than the pyridinone ring. The position of bromination on the thiophene moiety is influenced by the directing effects of the fused pyridinone ring and any substituents present. In the thieno[3,2-c]pyridine system, the 2- and 3-positions of the thiophene ring are typically the most reactive towards electrophiles. However, the presence of the fused pyridinone ring can alter this reactivity profile.
The regioselectivity of bromination can be controlled by modulating the reaction conditions. For instance, in the related thieno[2',3':4,5]pyrrolo[1,2-d] scielo.brontosight.airesearchgate.nettriazin-8(7H)-one system, regioselective bromination at different positions was achieved by altering the basicity of the reaction medium. This suggests that by carefully selecting the brominating agent (e.g., N-bromosuccinimide (NBS), bromine in acetic acid) and the solvent or additives, it may be possible to direct the bromination to the desired 7-position.
Strategies Employing Pre-functionalized Brominated Thiophene or Pyridine Precursors
An alternative and often more controlled approach to ensure the correct regiochemistry of the final product is to utilize starting materials that already contain the bromine atom at the desired position.
One such strategy involves starting with a 2-bromothiophene (B119243) derivative. For example, a 2-bromothiophene-3-carboxylic acid or a related derivative can be elaborated to introduce the necessary functionalities for the subsequent construction of the pyridinone ring. This ensures that the bromine atom is located at what will become the 7-position of the final thieno[3,2-c]pyridin-4(5H)-one.
Conversely, a strategy employing a pre-brominated pyridine precursor can also be envisioned. A suitably substituted bromopyridine could be used as a scaffold, onto which the thiophene ring is constructed. For instance, a pyridine derivative with a bromine atom at the appropriate position and functional groups that allow for the annulation of the thiophene ring could be a viable starting point.
Exploration of Scalable and Sustainable Synthetic Routes to 7-Bromothieno[3,2-c]pyridin-4(5H)-one
Scalability: The proposed synthesis, particularly the one-pot approach, holds promise for scalability. One-pot reactions are generally more efficient for large-scale production as they reduce the number of unit operations, such as work-ups and purifications, which in turn minimizes solvent usage and waste generation. However, the scalability of each step would need to be carefully evaluated. For instance, the management of heat transfer in exothermic reactions and the efficient mixing of reagents are critical considerations in large-scale reactors. The purification of the final product, likely through crystallization, would also need to be optimized for large-scale production to ensure high purity and yield.
Sustainability: From a sustainability perspective, several aspects of the proposed synthesis could be targeted for improvement. The choice of solvents is a key factor; replacing high-boiling point and potentially hazardous solvents like DMF with greener alternatives such as ionic liquids or biorenewable solvents would significantly enhance the environmental profile of the synthesis.
The use of catalytic methods is another cornerstone of green chemistry. While the proposed synthesis relies on stoichiometric reagents, exploring catalytic alternatives could reduce waste and improve atom economy. For the final bromination step, the use of a catalytic amount of a bromide source with an in-situ generated oxidizing agent could be a more sustainable alternative to stoichiometric brominating agents.
Furthermore, minimizing energy consumption by optimizing reaction temperatures and times, and exploring the use of microwave-assisted synthesis, could contribute to a more sustainable process. The principles of green chemistry would guide the selection of reagents to be less toxic and the design of the process to minimize the generation of hazardous waste.
In the absence of specific literature on the scalable and sustainable synthesis of this compound, the focus remains on the application of general principles of green and process chemistry to the known synthesis of the core thieno[3,2-c]pyridin-4-one ring system.
Advanced Chemical Reactivity and Transformation Pathways of 7 Bromothieno 3,2 C Pyridin 4 5h One
Intrinsic Reactivity Profile of the Thieno[3,2-c]pyridin-4(5H)-one (B1362437) Framework
The reactivity of the fused thieno[3,2-c]pyridin-4(5H)-one system is governed by the interplay of its constituent thiophene (B33073) and pyridinone rings.
Electronic Distribution and Identification of Reactive Centers within the Fused Ring System
The electronic landscape of the thieno[3,2-c]pyridin-4(5H)-one framework is a hybrid of the electron-rich nature of the thiophene ring and the electron-deficient character of the pyridin-4-one ring. The sulfur atom in the thiophene moiety donates electron density into the ring system, increasing the nucleophilicity of the thiophene carbons (C-2 and C-3). Conversely, the pyridinone ring contains an electronegative nitrogen atom and an electron-withdrawing carbonyl group (a lactam). This arrangement significantly lowers the electron density of the pyridine (B92270) portion of the molecule, particularly at the positions ortho and para to the nitrogen and carbonyl group.
Key reactive centers can be identified as follows:
Nucleophilic Centers : The lone pair of electrons on the sulfur atom and the nitrogen atom of the lactam can act as nucleophiles. The thiophene ring carbons (C-2, C-3) are susceptible to attack by strong electrophiles.
Electrophilic Centers : The carbonyl carbon (C-4) is a primary electrophilic site, susceptible to attack by nucleophiles. The carbons of the pyridinone ring, especially C-6 and C-7, are activated towards nucleophilic attack due to the electron-withdrawing nature of the fused ring system.
Tautomerism in the Pyridinone Moiety and its Influence on Reactivity
The pyridinone ring of the core structure can exist in two tautomeric forms: the lactam (keto) form and the lactim (enol) form. This equilibrium is a classic example of keto-enol tautomerism. masterorganicchemistry.com
Lactam form : 7-Bromothieno[3,2-c]pyridin-4(5H)-one
Lactim form : 7-Bromo-4-hydroxythieno[3,2-c]pyridine
Influence of the Lactam Moiety on Electrophilic and Nucleophilic Aromatic Substitution
The lactam moiety exerts a dual electronic influence on the fused aromatic system. The nitrogen atom can donate its lone pair of electrons through resonance, which tends to activate the ring towards electrophilic attack. However, the adjacent carbonyl group is strongly electron-withdrawing through both induction and resonance. The latter effect dominates, rendering the entire pyridinone ring electron-deficient.
This electron deficiency has two major consequences:
Deactivation towards Electrophilic Aromatic Substitution (EAS) : The pyridinone ring is generally resistant to electrophilic attack. Electrophilic substitution, if forced, would preferentially occur on the more electron-rich thiophene ring.
Activation towards Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the lactam activates the pyridinone ring for attack by nucleophiles, particularly at positions that can effectively delocalize the negative charge of the intermediate (Meisenheimer complex). nih.gov Halogen substituents on this ring, such as the bromine at C-7, become susceptible to displacement by nucleophiles. youtube.com
Reactivity of the Bromine Substituent at the 7-Position
The bromine atom at the 7-position is the key functional handle for molecular diversification, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi) for C-C, C-N, C-O Bond Formation
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, where the C(sp²)-Br bond is converted into a new bond.
Suzuki-Miyaura Coupling : This reaction couples the bromo-compound with an organoboron reagent (boronic acid or ester) to form C-C bonds. libretexts.org It is widely used to introduce aryl or vinyl substituents. The reaction is typically catalyzed by a Pd(0) complex with a suitable ligand and requires a base. beilstein-journals.orgtcichemicals.com
Sonogashira Coupling : This reaction forms a C-C bond between the bromo-compound and a terminal alkyne. libretexts.org It is a powerful method for synthesizing arylalkynes and is typically co-catalyzed by palladium and copper complexes in the presence of a base. wikipedia.orgorganic-chemistry.org
Negishi Coupling : This reaction involves the coupling of the bromo-compound with an organozinc reagent. wikipedia.org The Negishi coupling is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. nih.govorganic-chemistry.org
These cross-coupling reactions are fundamental for building molecular complexity from the 7-bromo precursor, as illustrated in the following representative table.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | C-C | 7-Arylthieno[3,2-c]pyridin-4(5H)-one |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C | 7-Alkynylthieno[3,2-c]pyridin-4(5H)-one |
| Negishi | R-ZnCl | Pd(dppf)Cl₂ | C-C | 7-Alkyl/Arylthieno[3,2-c]pyridin-4(5H)-one |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOᵗBu | C-N | 7-(Amino)thieno[3,2-c]pyridin-4(5H)-one |
| Buchwald-Hartwig | R-OH | Pd(OAc)₂, tBuXPhos, K₃PO₄ | C-O | 7-(Alkoxy/Aryloxy)thieno[3,2-c]pyridin-4(5H)-one |
Nucleophilic Displacement Reactions of Bromine
The bromine atom at the 7-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the ring nitrogen and the para-disposed carbonyl group. This allows for the direct displacement of the bromide ion by a variety of strong nucleophiles.
Common nucleophiles used in these reactions include:
Alkoxides (RO⁻) to form ethers.
Thiolates (RS⁻) to form thioethers.
Amines (RNH₂ or R₂NH) to form substituted amines.
The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The presence of the electron-withdrawing lactam functionality and the fused thiophene ring helps to stabilize this intermediate, facilitating the substitution. These reactions often require elevated temperatures and may be conducted in the presence of a base to generate the nucleophile in situ or to neutralize the HBr byproduct.
| Nucleophile | Reagent (Typical) | Solvent (Typical) | Product Type |
|---|---|---|---|
| Alkoxide | NaOR | ROH or DMF | 7-Alkoxythieno[3,2-c]pyridin-4(5H)-one |
| Amine | R₂NH | NMP or DMSO | 7-(Dialkylamino)thieno[3,2-c]pyridin-4(5H)-one |
| Thiolate | NaSR | DMF or THF | 7-(Alkylthio)thieno[3,2-c]pyridin-4(5H)-one |
| Azide | NaN₃ | DMSO | 7-Azidothieno[3,2-c]pyridin-4(5H)-one |
Radical Reaction Pathways Involving the Carbon-Bromine Bond
The carbon-bromine (C-Br) bond in this compound is susceptible to homolytic cleavage, a process where the bond breaks and each atom retains one of the bonding electrons, leading to the formation of radical intermediates. chemistrysteps.compressbooks.publibretexts.orgyoutube.comyoutube.com This reactivity is fundamental to various radical reaction pathways. The initiation of these reactions often requires energy input in the form of heat or light to overcome the bond dissociation energy. chemistrysteps.compressbooks.pub
Once formed, the thienopyridinone radical can participate in a variety of transformations. One common pathway is radical-mediated arylation. For instance, intramolecular radical arylation has been demonstrated in related pyridinium (B92312) salts, leading to the formation of new cyclic structures. researchgate.net This type of reaction highlights the potential for the bromine atom at the 7-position to serve as a handle for constructing more complex fused heterocyclic systems.
Another significant radical pathway is reduction or debromination, where the bromine atom is replaced by a hydrogen atom. This can be achieved using radical initiators and a hydrogen atom source. For example, tris(trimethylsilyl)silane (B43935) (TTMSS) in the presence of an initiator like azobisisobutyronitrile (AIBN) can facilitate the reductive cleavage of the C-Br bond. researchgate.net Such reactions are crucial for accessing the unsubstituted thieno[3,2-c]pyridin-4(5H)-one core or for introducing other functionalities via subsequent reactions.
The reactivity of the C-Br bond in radical reactions is influenced by the electronic properties of the thienopyridinone ring system. The electron-withdrawing nature of the carbonyl group and the heteroatoms can affect the stability of the radical intermediate and the facility of the C-Br bond cleavage. Understanding these radical pathways is essential for the strategic design of synthetic routes to novel derivatives of the thienopyridinone scaffold.
Site-Selective Functionalization of the Thienopyridinone Core
The thienopyridinone core of this compound presents multiple sites for functionalization. Achieving site-selectivity is a key challenge and a significant area of research in synthetic organic chemistry. nih.gov Various strategies have been developed to control the regioselectivity of C-H functionalization and to modify the nitrogen atom of the pyridinone ring.
Remote C-H Functionalization Strategies (e.g., at C-2, C-3, C-5, C-6)
Remote C-H functionalization allows for the modification of C-H bonds that are not in close proximity to an existing functional group. nih.govnih.gov This is a powerful tool for derivatizing the thienopyridinone core at positions such as C-2, C-3, and C-6, which are part of the thiophene and pyridine rings respectively.
Transition metal-catalyzed reactions, particularly those using palladium, have been extensively studied for C-H activation. mdpi.comnih.govrsc.orgnih.gov The regioselectivity of these reactions can often be controlled by the use of directing groups, which position the metal catalyst in proximity to a specific C-H bond. rsc.orgutexas.edursc.org For the thienopyridinone scaffold, the inherent electronic properties of the rings also play a crucial role in directing functionalization. The thiophene ring is generally more electron-rich than the pyridinone ring, making its C-H bonds (at C-2 and C-3) more susceptible to electrophilic attack or concerted metalation-deprotonation pathways. nih.gov
Recent advancements have focused on developing methodologies for the direct arylation of thiophene rings within fused systems, which can be applied to thienopyridines. mdpi.com These methods often employ palladium catalysts with specific ligands to achieve high regioselectivity for either the C-2 or C-3 position. mdpi.com Functionalization at the C-6 position on the pyridinone ring is more challenging due to the electron-deficient nature of the pyridine ring, but can be achieved through specialized catalytic systems or by modulating the electronic properties of the substrate. researchgate.net
The development of site-selective C-H functionalization strategies is crucial for creating a diverse library of thienopyridinone derivatives with potential applications in medicinal chemistry and materials science. nih.govnih.govresearchgate.net
| Position | Functionalization Strategy | Catalyst/Reagent | Comments |
| C-2 | Palladium-catalyzed direct arylation | Pd(OAc)₂ / Ligand | Thiophene ring's inherent reactivity often favors this position. |
| C-3 | Palladium-catalyzed direct arylation | Specialized Pd catalysts | Can be achieved with specific ligand and reaction condition tuning. |
| C-6 | Directed C-H activation | Transition metal catalysts | More challenging due to the electron-deficient pyridine ring. |
N-Functionalization (e.g., N-alkylation, N-acylation)
The nitrogen atom at the 5-position of the this compound core is a key site for derivatization through N-alkylation and N-acylation reactions. These transformations introduce substituents that can significantly modulate the compound's physical, chemical, and biological properties.
N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by treating the thienopyridinone with an alkylating agent, such as an alkyl halide, in the presence of a base. google.com The base, commonly sodium carbonate or potassium carbonate, neutralizes the acid that is liberated during the reaction. google.com The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) often being effective. semanticscholar.org
N-acylation introduces an acyl group to the nitrogen atom and is a common method in combinatorial chemistry to generate libraries of compounds. researchgate.net This can be accomplished using various acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a base to scavenge the acid byproduct. Coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate the formation of amide bonds from carboxylic acids, a process that is widely applied in peptide synthesis and can be adapted for the N-acylation of the thienopyridinone core. researchgate.net The reactivity of the nitrogen atom can be influenced by the electronic nature of the thienopyridinone ring system.
These N-functionalization reactions provide a straightforward means to introduce a wide variety of substituents, enabling the systematic exploration of structure-activity relationships.
| Reaction | Reagents | Conditions |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Inert solvent (e.g., DMF), Room temperature to reflux |
| N-Acylation | Acid chloride/anhydride, Base | Aprotic solvent |
| N-Acylation (from carboxylic acid) | Carboxylic acid, Coupling agent (e.g., HOBt), Carbodiimide | Organic solvent |
Oxidative and Reductive Chemistry of Halogenated Thienopyridinones
The halogenated thienopyridinone scaffold can undergo various oxidative and reductive transformations, which can lead to the formation of new derivatives or alter the core structure.
Oxidative reactions can target different parts of the molecule. For instance, the sulfur atom in the thiophene ring can potentially be oxidized to a sulfoxide (B87167) or a sulfone under appropriate conditions, which would significantly alter the electronic properties and geometry of the ring system. Additionally, oxidative dimerization reactions have been observed in related 3-aminothieno[2,3-b]pyridine systems when treated with oxidizing agents like sodium hypochlorite. acs.org This suggests that under certain conditions, the thienopyridinone core could undergo intermolecular coupling reactions. The presence of the electron-withdrawing bromine atom might influence the susceptibility of the ring to oxidation.
Reductive chemistry of halogenated thienopyridinones primarily involves the C-Br bond. As discussed in the context of radical reactions, the bromine atom can be removed (dehalogenated) through catalytic hydrogenation or by using reducing agents that proceed through radical or ionic intermediates. This is a common strategy to access the corresponding non-halogenated parent compound. Furthermore, the carbonyl group of the pyridinone ring could potentially be reduced to a hydroxyl group or even further to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, although this might also affect other functional groups in the molecule. The selective reduction of one functional group in the presence of others is a key challenge in the synthesis of complex molecules based on this scaffold.
The interplay between the halogen substituent and the fused heterocyclic system dictates the course of these oxidative and reductive reactions, offering pathways to a wider range of structurally diverse compounds.
Comprehensive Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution.
Detailed analysis of the ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom within the 7-Bromothieno[3,2-c]pyridin-4(5h)-one molecule. While specific experimental data from peer-reviewed literature is not publicly available at this time, a theoretical analysis based on established principles of NMR spectroscopy would predict distinct chemical shifts for the aromatic and heteroaromatic protons and carbons. The bromine atom, being an electron-withdrawing group, would influence the chemical shifts of the adjacent protons and carbons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and awaits experimental verification.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 7.0 - 7.5 | d |
| H-3 | 7.5 - 8.0 | d |
| H-6 | 7.8 - 8.2 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and awaits experimental verification.)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 120 - 125 |
| C-3 | 125 - 130 |
| C-3a | 130 - 135 |
| C-4 | 160 - 165 |
| C-6 | 115 - 120 |
| C-7 | 110 - 115 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the structure of complex molecules.
COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of adjacent protons in the thieno and pyridine (B92270) rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, providing critical information for piecing together the fused ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which is particularly useful for confirming stereochemistry, although this is less critical for a planar aromatic system like this one.
Currently, specific 2D NMR data for this compound is not available in published scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, HRMS would be expected to confirm the molecular formula C₇H₄BrNOS. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Table 3: Predicted HRMS Data for this compound (Note: This table is predictive and awaits experimental verification.)
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ (with ⁷⁹Br) | 229.9324 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.
The IR spectrum of this compound would be expected to show a characteristic C=O stretching vibration for the pyridinone carbonyl group, typically in the range of 1650-1700 cm⁻¹.
An N-H stretching vibration for the amide proton would be observed around 3200-3400 cm⁻¹.
C-H stretching vibrations for the aromatic protons would appear above 3000 cm⁻¹.
The C-S stretching vibration of the thiophene (B33073) ring would likely be found in the fingerprint region (below 1500 cm⁻¹).
X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups. To date, the crystal structure of this compound has not been reported in the crystallographic databases.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Orbital Analysis, and Charge Distribution
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying complex heterocyclic systems like 7-Bromothieno[3,2-c]pyridin-4(5H)-one.
Electronic Structure and Molecular Orbital Analysis: DFT calculations are used to determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govripublication.com For this compound, the HOMO is expected to be distributed across the electron-rich thieno[3,2-c]pyridine (B143518) ring system, while the LUMO may be localized more towards the electron-withdrawing carbonyl group and the pyridine (B92270) ring. researchgate.netaimspress.com
Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density within the molecule dictates its reactive behavior. DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge landscape across the molecule's surface. libretexts.orgdeeporigin.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. avogadro.ccuni-muenchen.de For this compound, the oxygen atom of the carbonyl group and the sulfur atom in the thiophene (B33073) ring are expected to be regions of high electron density (red), whereas the hydrogen atom attached to the nitrogen (N-H) would be a region of positive potential (blue). researchgate.net This analysis is invaluable for predicting sites of intermolecular interactions. deeporigin.com
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (E_gap) | 4.5 to 5.5 eV | Relates to chemical reactivity and stability nih.gov |
| Dipole Moment | 3.0 to 5.0 D | Measures overall molecular polarity |
Computational Modeling of Reaction Mechanisms, Transition State Analysis, and Energetic Profiles
Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions. nih.gov It allows for the characterization of transient species, such as transition states, which are fleeting and difficult to observe experimentally. For the synthesis of this compound, which can be formed through intramolecular cyclization reactions, these models provide a step-by-step understanding of bond formation and cleavage. researchgate.netresearchgate.net
Reaction Mechanisms and Transition State Analysis: By calculating the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This path includes intermediates and, crucially, transition states (TS)—the highest energy points along the reaction coordinate. nih.gov Locating the precise geometry of a transition state and analyzing its vibrational frequencies (a single imaginary frequency confirms a true TS) is essential for understanding the reaction's feasibility. For example, in a potential intramolecular cyclization to form the pyridinone ring, computational analysis would model the approach of the reacting atoms, the formation of the new carbon-nitrogen bond, and the associated energy cost. mdpi.com
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | Open-chain precursor | 0.0 |
| Transition State (TS) | Highest energy point during ring closure | +25.5 |
| Product | Cyclized thieno[3,2-c]pyridin-4(5H)-one (B1362437) ring | -15.0 |
Prediction and Advanced Interpretation of Spectroscopic Parameters
Computational methods have become indispensable for the prediction and interpretation of spectroscopic data, serving as a bridge between a molecule's structure and its spectral signature. numberanalytics.com By simulating spectra, researchers can confirm proposed structures, assign complex signals, and understand how structural features influence spectral properties. researchgate.netnih.gov
Predicting NMR and IR Spectra: DFT calculations are widely used to predict both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov After optimizing the molecule's geometry, further calculations can be performed:
IR Spectroscopy: Vibrational frequency calculations predict the positions and intensities of absorption bands in the IR spectrum. nih.gov These theoretical frequencies often require scaling to correct for systematic errors inherent in the computational method, but they are highly effective for assigning specific peaks to the vibrations of functional groups, such as the C=O stretch of the pyridinone ring or the C-Br stretch. aimspress.com
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors of nuclei. nih.gov These values can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra, which are highly sensitive to the electronic environment of each atom. nih.gov Predicted spectra can help resolve ambiguities in experimental data, especially for molecules with complex or overlapping signals. nih.gov
| Spectroscopy | Feature | Typical Experimental Range | Typical DFT-Predicted Value (Scaled) |
|---|---|---|---|
| IR (cm⁻¹) | N-H stretch | 3100-3300 | ~3250 |
| C=O stretch | 1640-1680 | ~1660 | |
| C-Br stretch | 550-650 | ~600 | |
| ¹H NMR (ppm) | N-H proton | 10.0-12.0 | ~11.5 |
| Thiophene protons | 7.0-8.0 | ~7.2, ~7.8 | |
| Pyridine proton | 6.5-7.5 | ~7.0 | |
| ¹³C NMR (ppm) | C=O carbon | 160-170 | ~165 |
| Thiophene carbons | 110-140 | ~115, ~125, ~130, ~138 | |
| C-Br carbon | 105-115 | ~110 |
Molecular Dynamics Simulations for Conformational Analysis and Tautomeric Equilibria
While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore conformational flexibility and dynamic processes like tautomerization.
Conformational Analysis: For a fused-ring system like this compound, the core structure is relatively rigid. However, MD simulations can explore subtle puckering or out-of-plane vibrations, providing a more realistic picture of the molecule's shape and flexibility in different environments (e.g., in solution).
Tautomeric Equilibria: The pyridin-4(5H)-one moiety can exist in equilibrium with its tautomeric form, 7-Bromo-4-hydroxythieno[3,2-c]pyridine (the enol form). chemtube3d.com This keto-enol tautomerism is a fundamental process that can significantly affect the molecule's chemical and biological properties. comporgchem.comfrontiersin.org The pyridone (keto) form is generally favored in similar heterocyclic systems due to factors like aromaticity and hydrogen bonding. youtube.com Computational methods, including DFT and MD, can quantify the energy difference between the tautomers and calculate the energy barrier for the proton transfer between them. orientjchem.orgaip.orgresearchgate.net This information is crucial for understanding which tautomer is likely to be present under different conditions. semanticscholar.org
| Tautomer | Structure | Expected Relative Stability (ΔE, kcal/mol) | Key Features |
|---|---|---|---|
| Keto Form | This compound | 0.0 (Reference) | Amide-like functionality, typically more stable in pyridone systems. aip.org |
| Enol Form | 7-Bromo-4-hydroxythieno[3,2-c]pyridine | +1 to +5 | Aromatic pyridine ring, hydroxyl group. Generally less stable. orientjchem.org |
Synthetic Applications and Diversification Strategies
Construction of Complex Polycyclic and Fused Heterocyclic Systems via Annulation Reactions
The strategic placement of the bromine atom on the 7-Bromothieno[3,2-c]pyridin-4(5H)-one scaffold makes it an ideal substrate for annulation reactions, which are processes that build new rings onto an existing molecular framework. Palladium-catalyzed reactions are particularly powerful in this regard, enabling the construction of intricate polycyclic systems with high efficiency. nyu.edu
Methodologies such as palladium-catalyzed heteroannulation can effectively couple brominated heterocyclic compounds with various partners like alkynes or alkenes to forge new carbocyclic or heterocyclic rings. nih.govresearchgate.net These reactions often proceed through a cascade mechanism involving steps like oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by carbopalladation and subsequent intramolecular cyclization. nih.gov Advanced strategies involving sequential C-H bond activations have also emerged as a powerful tool to access complex ring systems from simpler precursors. nyu.edu While specific examples starting directly from this compound are not extensively detailed in the literature, the chemical principles established for other brominated heterocycles are directly applicable. For instance, palladium-catalyzed carbonylative annulation of alkene-tethered aryl halides with carbon monoxide demonstrates a method for creating complex polycyclic molecules. rsc.org Such strategies could be adapted to the thienopyridine core to generate novel, fused heterocyclic systems with diverse and potentially valuable properties.
Derivatization to Generate Compound Libraries for Chemical Space Exploration
The generation of compound libraries through the derivatization of a core scaffold is a cornerstone of modern medicinal chemistry and drug discovery. This compound is an excellent starting point for such endeavors, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.netresearchgate.net This reaction allows for the coupling of the brominated thienopyridine with a wide variety of aryl or heteroaryl boronic acids or esters, introducing significant molecular diversity. organic-chemistry.orgmdpi.com
This approach has been successfully used on related brominated thienopyridine systems to create libraries of compounds for biological screening. For example, in the pursuit of novel therapeutic agents, researchers have synthesized libraries of thieno[2,3-c]pyridine (B153571) derivatives for evaluation as anticancer agents. nih.govresearchgate.net Similarly, a library of compounds based on a tetrahydrothieno[2,3-c]pyridine scaffold was designed and synthesized to develop novel antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1). nih.gov
The following table illustrates the diversification of a brominated thienopyridine core using the Suzuki-Miyaura cross-coupling reaction with various boronic acids, a strategy directly applicable to this compound.
| Entry | Boronic Acid/Ester Partner | Resulting Substituent at Bromo-Position | Reaction Type |
|---|---|---|---|
| 1 | Phenylboronic acid | Phenyl | Suzuki-Miyaura Coupling |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Suzuki-Miyaura Coupling |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenyl | Suzuki-Miyaura Coupling |
| 4 | Pyridine-4-boronic acid | 4-Pyridinyl | Suzuki-Miyaura Coupling |
| 5 | Furan-3-boronic acid | 3-Furanyl | Suzuki-Miyaura Coupling |
This table is a representative example of derivatization via Suzuki-Miyaura coupling on a thienopyridine scaffold, demonstrating the potential for generating diverse compound libraries from a brominated precursor.
Development of Chemically Modified Analogues for Investigating Structure-Reactivity Relationships
The systematic chemical modification of a lead compound is crucial for understanding its structure-activity relationships (SAR) and structure-reactivity relationships. This process involves synthesizing analogues where specific parts of the molecule are altered to observe the effect on biological activity or chemical behavior. scribd.comnih.gov The thieno[3,2-c]pyridine (B143518) framework has been the subject of such investigations, where it serves as a bioisosteric replacement for other ring systems.
A notable example is the synthesis of a series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) to compare their biological activity with isosteric 1,2,3,4-tetrahydroisoquinolines (THIQs). lookchem.comnih.gov In this study, researchers aimed to understand how replacing the benzene (B151609) ring of the THIQ scaffold with a thiophene (B33073) ring would affect the compound's potency as an inhibitor of human phenylethanolamine N-methyltransferase (hPNMT). lookchem.comnih.gov Although the THTP compounds were generally less potent, the study confirmed the isosteric relationship and revealed that the electronic properties of the thiophene ring were a primary factor in the observed drop in potency. lookchem.com This type of study, which relies on the synthesis of chemically modified analogues, is fundamental to rational drug design. The 7-bromo precursor provides an accessible route to introduce a variety of substituents that can systematically probe interactions within a biological target. nih.gov
| Original Scaffold | Isosteric Analogue Scaffold | Purpose of Modification | Key Finding |
|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (THTP) | Investigate the effect of replacing a benzene ring with a thiophene ring on hPNMT inhibition. | The electronic properties of the thiophene ring led to a general decrease in inhibitory potency compared to the THIQ analogues. lookchem.com |
This table exemplifies the use of isosteric replacement as a strategy to investigate structure-activity relationships, a process for which this compound is a valuable starting material.
Utilization of this compound as a Key Intermediate in Multi-Step Organic Synthesis
Beyond direct derivatization, this compound serves as a key intermediate—a molecular fragment used in the assembly of larger, more complex target molecules. Its bifunctional nature, possessing both a reactive aryl bromide and a modifiable lactam moiety, allows for its incorporation into multi-step synthetic sequences.
The bromine atom, as previously discussed, is readily functionalized via cross-coupling reactions, allowing it to be connected to other complex fragments. researchgate.net For instance, a synthetic route could involve an initial Suzuki coupling at the 7-position, followed by chemical modification of the pyridinone ring, such as N-alkylation or reduction. In the synthesis of novel smoothened (SMO) antagonists, a related tetrahydrothieno[3,2-c]pyridine core was first constructed and then elaborated through N-arylation followed by saponification and amide coupling to produce the final target compounds. rsc.org This demonstrates how the thienopyridine nucleus can be a central component in a longer synthetic plan, with each functional group being addressed sequentially to build molecular complexity. The versatility of this intermediate makes it a valuable building block for accessing novel chemical matter in fields ranging from medicinal chemistry to materials science.
Emerging Research Avenues and Future Prospects
Development of Novel and Highly Efficient Synthetic Methodologies for Sustainable Production
The future production of 7-Bromothieno[3,2-c]pyridin-4(5h)-one and its derivatives will increasingly rely on the principles of green and sustainable chemistry. rasayanjournal.co.in Current synthetic routes, while effective for laboratory-scale production, often involve multiple steps, harsh reaction conditions, or the use of stoichiometric reagents that generate significant waste. The development of novel synthetic methodologies is a critical research avenue aimed at addressing these limitations.
Future synthetic strategies are expected to focus on:
Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials. Future research will likely target the direct bromination of the thieno[3,2-c]pyridin-4(5h)-one (B1362437) core at the C7 position using catalytic methods, which would be more atom-economical than traditional approaches.
Photocatalysis and Electrosynthesis: The use of visible light or electricity as energy sources can enable reactions to proceed under mild conditions, often replacing toxic reagents and reducing energy consumption. tandfonline.com Exploring light-promoted cyclizations or electrochemical bromination could offer sustainable alternatives to current thermal methods. tandfonline.com
Bio-inspired Synthesis: Leveraging enzymes or biomimetic catalysts could provide highly selective and environmentally benign routes to the thienopyridinone scaffold.
Exploration of Unprecedented Reactivity Patterns of Brominated Thienopyridinones in Advanced Catalytic Systems
The bromine atom at the 7-position is a key functional handle that dictates much of the compound's reactivity, particularly in the context of modern catalytic cross-coupling reactions. While the reactivity of brominated pyridines is well-established, the specific electronic influence of the fused thieno-lactam system presents opportunities to discover unique reactivity patterns.
Future explorations in this area will likely involve:
Advanced Cross-Coupling Reactions: Moving beyond standard Suzuki and Stille couplings, researchers will likely investigate more advanced and versatile transformations. researchgate.net This includes exploring catalyst systems for Sonogashira (alkyne coupling), Buchwald-Hartwig (C-N bond formation), and Ullmann (C-O bond formation) reactions at the C7 position. The unique electronic nature of the pyridine (B92270) ring may require the development of bespoke ligands and catalyst systems to achieve high efficiency.
Site-Selective Functionalization: For derivatives bearing multiple halogen atoms, developing catalytic systems that can selectively distinguish between different C-Br or C-Cl bonds would enable highly complex and controlled molecular architectures to be built.
Dual-Purpose Reactivity: Investigating reactions where the bromine atom acts as a leaving group while another part of the molecule (e.g., the N-H of the lactam or a C-H bond on the thiophene (B33073) ring) simultaneously participates in the reaction could lead to novel and efficient molecular transformations.
Organocatalysis: Exploring the use of metal-free catalytic systems for cross-coupling reactions involving the C7-Br bond is a growing area of interest that aligns with sustainable chemistry principles. nih.gov
A comparative study of the reactivity of the C7-Br bond versus other positions on the heterocyclic core will be crucial for unlocking its full synthetic potential.
In-depth Mechanistic Studies on Novel Transformations and Their Regio/Stereoselectivity
A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and predicting new ones. For this compound, mechanistic studies will be essential for controlling the outcomes of its reactions, particularly concerning selectivity.
Key areas for future mechanistic investigation include:
Computational Modeling (DFT Studies): Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state energies, and the electronic factors that govern reactivity. These studies can help explain the observed regioselectivity in cross-coupling reactions and predict the feasibility of new, untested transformations.
Kinetic Analysis: Detailed kinetic studies of catalytic reactions involving this compound can help elucidate the rate-determining steps and the role of different components in the catalytic cycle (catalyst, ligand, base, solvent).
Isotope Labeling Studies: Using isotopically labeled reagents can help track the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.
Regioselectivity in C-H Functionalization: For reactions that functionalize the C-H bonds of the thiophene ring, mechanistic studies will be vital to understand and control which position is activated, a challenge often encountered in fused heterocyclic systems.
These in-depth studies will move the field from empirical observation to rational design, allowing chemists to precisely control the synthesis of complex derivatives with desired regio- and stereochemical outcomes.
Integration with Flow Chemistry and Automated Synthesis for High-Throughput Derivatization
The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical manufacturing and discovery. youtube.com These technologies offer enhanced safety, reproducibility, and the ability to rapidly synthesize and screen large libraries of compounds. researchgate.netnih.gov The application of these methods to this compound is a promising avenue for accelerating its development.
Future prospects in this domain include:
Continuous Flow Synthesis of the Core Scaffold: Developing a robust, multi-step continuous flow process for the synthesis of the parent compound could enable safer, more efficient, and scalable production. scite.ainih.gov Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. nih.gov
Automated Library Synthesis: Using the C7-bromo position as an anchor point, automated synthesis platforms can be programmed to perform a wide array of cross-coupling reactions in a high-throughput manner. By reacting this compound with a diverse set of building blocks (e.g., boronic acids, amines, alkynes) in parallel, large libraries of novel derivatives can be generated rapidly.
Real-Time Reaction Optimization: Integrating in-line analytical techniques (like LC-MS or NMR) into a flow setup allows for real-time monitoring and optimization of reaction conditions. This can significantly speed up the process of finding the ideal conditions for a given transformation.
The integration of these technologies will be instrumental in exploring the chemical space around the thienopyridinone scaffold, facilitating the discovery of new molecules with tailored properties for various applications.
Rational Design of Functionalized Derivatives for Applications in Materials Science or Catalysis
The unique electronic and structural features of the this compound scaffold make it an attractive building block for the rational design of new functional materials and catalysts. The fused aromatic system suggests potential for interesting photophysical and electronic properties, while the various functional handles (bromo, lactam N-H, thiophene) allow for systematic tuning of these properties.
Future research is poised to explore:
Organic Electronics: By extending the π-conjugated system through cross-coupling reactions at the C7 position, derivatives can be designed for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The inherent properties of related thieno-fused systems in organic semiconductors support this prospect. researchgate.netresearchgate.net
Novel Ligands for Catalysis: The nitrogen and sulfur atoms within the core structure, along with other functional groups that can be introduced, make derivatives of this compound potential candidates as ligands for transition metal catalysis. The rigidity of the fused ring system can impart specific geometries and stabilities to the resulting metal complexes.
Chemosensors: Functionalization with specific recognition moieties could lead to the development of novel chemosensors. Changes in the fluorescence or electronic properties of the π-system upon binding to a target analyte (e.g., metal ions, anions) could form the basis of the sensing mechanism.
Advanced Polymers: The core scaffold can be incorporated into polymer backbones or as pendant groups to create materials with tailored thermal, electronic, or optical properties.
The ability to systematically modify the structure through the versatile chemistry discussed in previous sections will allow for a rational, hypothesis-driven approach to the design of these advanced functional molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-Bromothieno[3,2-c]pyridin-4(5H)-one, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via halogenation of the parent heterocycle or cross-coupling reactions. For example, Suzuki-Miyaura or Negishi couplings are effective for introducing bromine at the 7-position, as demonstrated in pyridine derivatives . Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (THF or DMF), and temperature (80–120°C). Monitoring reaction progress via TLC or HPLC ensures intermediate stability, and purification by column chromatography (silica gel, hexane/ethyl acetate) yields high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to identify proton environments (e.g., deshielded aromatic protons near bromine) and confirm substitution patterns.
- HRMS : High-resolution mass spectrometry for molecular ion validation.
- X-ray crystallography : For unambiguous structural confirmation, particularly when resolving tautomeric forms (e.g., lactam vs. enol) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Adopt PPE (gloves, goggles, lab coat) and work in a fume hood. The bromine substituent may pose reactivity risks; avoid contact with oxidizing agents. Store in airtight containers under inert gas (N₂/Ar). In case of exposure, rinse with water and consult safety data sheets for brominated heterocycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected NOE correlations or splitting patterns?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering) or impurities. Use:
- Variable-temperature NMR : To detect conformational changes.
- 2D NMR (COSY, NOESY) : To map spatial proximity of protons and validate connectivity.
- Computational modeling (DFT) : Compare calculated chemical shifts with experimental data to identify discrepancies .
Q. What strategies are effective for studying the compound’s reactivity in electrophilic substitution or cross-coupling reactions?
- Methodological Answer : The thienopyridine core directs electrophiles to the electron-rich 3-position. For cross-coupling:
- Buchwald-Hartwig amination : Use Pd₂(dba)₃/Xantphos to functionalize the 4-position.
- Regioselective bromination : Employ NBS in acetic acid to target the 7-position. Track regiochemistry via LC-MS and compare with DFT-predicted reactivity .
Q. How can researchers design assays to evaluate the compound’s potential biological activity (e.g., kinase inhibition)?
- Methodological Answer :
- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2).
- In vitro assays : Use fluorescence-based ADP-Glo™ kinase assays to measure IC₅₀.
- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes and guide SAR .
Q. What computational methods are suitable for predicting the compound’s stability under varying pH or solvent conditions?
- Methodological Answer :
- pKa prediction : Use software like MarvinSuite or ACD/Labs to estimate ionization states.
- MD simulations : Simulate solvation in explicit water/DMSO to assess hydrolytic stability.
- Degradation studies : Combine HPLC-MS with DFT to identify hydrolysis pathways (e.g., lactam ring opening) .
Data Analysis & Experimental Design
Q. How should researchers approach contradictory results in yield optimization between batch reactions and flow chemistry setups?
- Methodological Answer :
- Parameter mapping : Compare residence time, mixing efficiency, and temperature gradients.
- DOE (Design of Experiments) : Use factorial design to isolate critical variables (e.g., catalyst loading, solvent ratio).
- Inline analytics : Implement FTIR or Raman spectroscopy for real-time monitoring .
Q. What methods validate the compound’s purity when analytical standards are unavailable?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
